

An In-depth Technical Guide to the Physical Properties of Cyclohexyldimethoxymethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclohexyldimethoxymethylsilane**

Cat. No.: **B098902**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyldimethoxymethylsilane (CAS No. 17865-32-6) is an organosilicon compound with a range of applications, notably as an external electron donor in Ziegler-Natta catalysts for propylene polymerization.^[1] Its physical properties are critical for its handling, application, and performance in various chemical processes. This guide provides a comprehensive overview of the core physical characteristics of **cyclohexyldimethoxymethylsilane**, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of **cyclohexyldimethoxymethylsilane** are summarized in the table below. These values represent typical data reported in the literature and from suppliers.

Property	Value	Units	Conditions
Molecular Formula	C ₉ H ₂₀ O ₂ Si	-	-
Molecular Weight	188.34	g/mol	-
Appearance	Colorless, transparent liquid	-	Ambient
Melting Point	< -72	°C	-
Boiling Point	193.4 - 201.2	°C	at 760 mmHg
Density	0.9 - 0.947	g/cm ³	at 25 °C
Refractive Index	1.432 - 1.439	n _{20/D}	at 20 °C
Flash Point	66 - 78.2	°C	-
Vapor Pressure	0.648	mmHg	at 25 °C
Viscosity	1.55 - 1.70	mPa·s	at 25 °C
Water Solubility	151 - 1,000,000	mg/L	at 20 °C

Note: The range of values reflects data from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of liquid organosilanes like **cyclohexyldimethoxymethylsilane**.

Determination of Boiling Point (Siwoloboff Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

- Thiele tube
- Thermometer (0-250 °C)

- Capillary tube (sealed at one end)
- Sample tube (e.g., a small test tube)
- Heating source (e.g., Bunsen burner or oil bath)
- Rubber band or wire for attaching the sample tube to the thermometer

Procedure:

- A small amount of **cyclohexyldimethoxymethylsilane** is placed in the sample tube.
- The capillary tube is placed inside the sample tube with its open end downwards.
- The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The Thiele tube is gently heated. Initially, a stream of bubbles will emerge from the capillary tube as the air inside expands.
- Heating is continued until a continuous and rapid stream of bubbles is observed, indicating the liquid has reached its boiling point.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is recorded as the temperature at which the liquid is drawn into the capillary tube.[\[11\]](#)[\[12\]](#)

Determination of Density (Hydrostatic Weighing)

This method relies on Archimedes' principle to determine the density of a liquid.

Apparatus:

- Analytical balance

- A solid of known volume and density (e.g., a silicon single crystal)
- A fine suspension wire
- Beaker
- Thermostatically controlled water bath

Procedure:

- The mass of the solid is accurately measured in the air.
- The solid is then suspended from the balance using the fine wire and fully submerged in a beaker containing **cyclohexyldimethoxymethylsilane**. The beaker is placed in a thermostatic bath to maintain a constant temperature (e.g., 25 °C).
- The apparent mass of the solid submerged in the liquid is recorded.
- The density of the liquid is calculated using the formula:
 - $\rho_{\text{liquid}} = (m_{\text{air}} - m_{\text{liquid}}) / V_{\text{solid}}$
 - Where:
 - ρ_{liquid} is the density of the liquid.
 - m_{air} is the mass of the solid in the air.
 - m_{liquid} is the apparent mass of the solid in the liquid.
 - V_{solid} is the volume of the solid.[9][10]

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus:

- Abbe refractometer

- Constant temperature water circulator
- Dropper
- Lens tissue
- Ethanol or another suitable solvent

Procedure:

- The refractometer prisms are cleaned with a suitable solvent and dried with lens tissue.
- The instrument is calibrated using a standard liquid of known refractive index.
- A few drops of **cyclohexyldimethoxymethylsilane** are placed on the lower prism.
- The prisms are closed and the water circulator is set to the desired temperature (e.g., 20 °C).
- The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.
- The handwheel is turned to bring the borderline between the light and dark fields into view.
- The compensator is adjusted to eliminate any color fringe and sharpen the borderline.
- The handwheel is finely adjusted to center the borderline on the crosshairs.
- The refractive index is read from the instrument's scale.[13]

Determination of Viscosity (Rotational Viscometer)

A rotational viscometer measures the torque required to rotate a spindle in a fluid at a constant speed.

Apparatus:

- Rotational viscometer with appropriate spindles
- Beaker or sample container

- Thermostatically controlled water bath

Procedure:

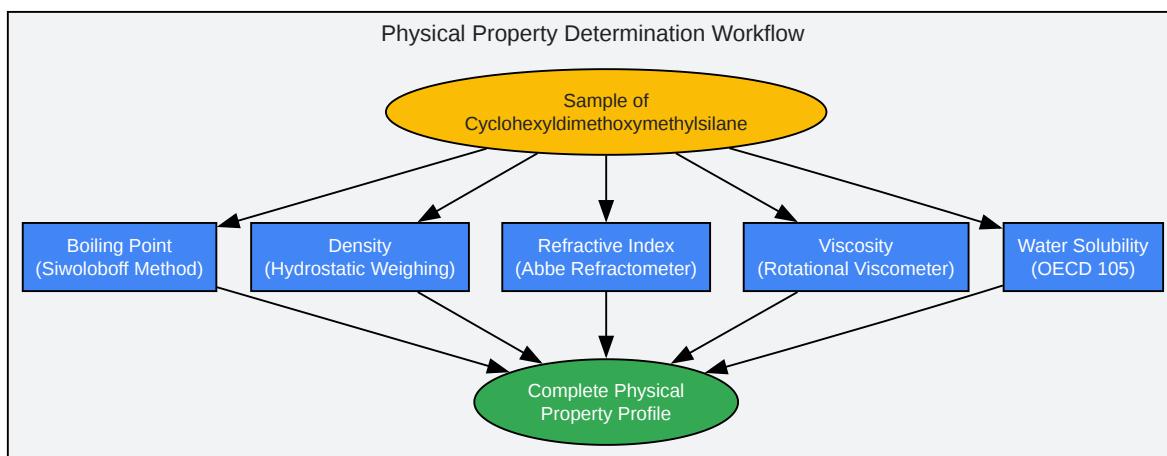
- The viscometer is leveled and the appropriate spindle is selected based on the expected viscosity of the liquid.
- A sample of **cyclohexyldimethoxymethylsilane** is placed in the sample container, and the container is placed in the water bath to reach the desired temperature (e.g., 25 °C).
- The spindle is immersed in the liquid to the marked level.
- The viscometer is set to a specific speed (RPM), and the motor is started.
- The reading is allowed to stabilize, and the torque reading is recorded.
- The viscosity is calculated from the torque reading, spindle type, and rotational speed, often automatically by modern digital viscometers.[\[2\]](#)

Determination of Water Solubility (OECD Guideline 105: Flask Method)

This method is suitable for substances with a solubility greater than 10^{-2} g/L.

Apparatus:

- Flask with a stirrer
- Thermostatically controlled water bath or shaker
- Analytical method for determining the concentration of the solute (e.g., gas chromatography)
- Centrifuge or filtration apparatus


Procedure:

- An excess amount of **cyclohexyldimethoxymethylsilane** is added to a known volume of distilled water in a flask.

- The flask is sealed and agitated in a thermostatic bath at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this time).
- After equilibration, the mixture is allowed to stand to let the phases separate. If an emulsion forms, centrifugation or filtration is used to separate the aqueous phase.
- A sample of the aqueous phase is carefully taken and its concentration of **cyclohexyldimethoxymethylsilane** is determined using a suitable analytical technique.
- The water solubility is reported as the concentration of the saturated aqueous solution.[3][4] [6][14]

Visualizations

The following diagram illustrates a logical workflow for the characterization of the physical properties of **cyclohexyldimethoxymethylsilane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rivm.nl [rivm.nl]
- 2. industrialphysics.com [industrialphysics.com]
- 3. oecd.org [oecd.org]
- 4. filab.fr [filab.fr]
- 5. Viscosity of ISO Viscosity Classification – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. Virtual Labs [pcv-amrt.vlabs.ac.in]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Precision Density Measurement of Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Refractive Index ASTM D542 [intertek.com]
- 14. Water Solubility | Scymaris [scymaris.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Cyclohexyldimethoxymethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098902#physical-properties-of-cyclohexyldimethoxymethylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com